

Application Notes and Protocols for Androgen Receptor-IN-6 in Mice

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Compound of Interest

Compound Name: Androgen receptor-IN-6

Cat. No.: B12368950

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Introduction

Androgen receptor-IN-6 (also known as compound 16) is a potent and orally available small molecule inhibitor of the androgen receptor (AR).[1][2] It specifically targets the disordered N-terminal domain (NTD) of the AR, a region critical for its transcriptional activity.[1][2] This unique mechanism of action makes it a valuable tool for studying AR signaling and a potential therapeutic candidate for conditions driven by AR activity, such as castration-resistant prostate cancer (CRPC). These application notes provide detailed information on the administration and dosage of **Androgen receptor-IN-6** in mouse models, compiled from available data and established protocols for similar compounds.

Physicochemical and In Vitro Properties

A summary of the key in vitro and physicochemical properties of **Androgen receptor-IN-6** is presented in Table 1. This data is essential for understanding its biological activity and formulating it for in vivo studies.

Table 1: Physicochemical and In Vitro Pharmacokinetic Profile of **Androgen receptor-IN-6**[3]

Property	Value
VCaP GRE2-luciferase IC50	0.12 μ M
Solubility	2.6 μ M
Caco-2 Permeability (Papp A2B)	33.1 nm/s
Caco-2 Permeability (Papp B2A)	39.4 nm/s
Caco-2 Efflux Ratio	1.2
Human Liver Microsome CLint	25.6 μ L min ⁻¹ mg ⁻¹
Human Liver Microsome t1/2	54 min
Plasma Fraction Unbound (Mouse)	6.9%

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in male CD-1 mice have demonstrated that **Androgen receptor-IN-6** is orally bioavailable.[\[1\]](#)[\[2\]](#)

Table 2: Pharmacokinetic Parameters of **Androgen receptor-IN-6** in Male CD-1 Mice

Parameter	Value	Reference
Oral Bioavailability (F%)	16%	[1] [2]

Note: The specific dosage and vehicle used to determine this value were not detailed in the primary publication.

Experimental Protocols

While the original study on **Androgen receptor-IN-6** did not provide a detailed in vivo administration protocol, the following is a representative protocol for oral gavage administration of a small molecule AR-NTD inhibitor in mice, based on common practices for similar compounds. Researchers should optimize the dosage and vehicle based on their specific experimental needs and the solubility of their compound batch.

Protocol: Oral Gavage Administration of Androgen receptor-IN-6 in Mice

1. Objective: To administer **Androgen receptor-IN-6** orally to mice for pharmacokinetic or efficacy studies.

2. Materials:

- **Androgen receptor-IN-6** (powder)
- Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a formulation of DMSO, PEG300, Tween 80, and saline)
- Sterile water or saline
- Weighing scale
- Spatula
- Conical tubes (15 mL or 50 mL)
- Vortex mixer
- Sonicator (optional)
- Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
- Syringes (1 mL)
- Male CD-1 mice (or other appropriate strain)
- 70% ethanol for disinfection

3. Vehicle Preparation (Example Formulations):

- Option A: 0.5% CMC Suspension
 - Weigh the required amount of low-viscosity CMC.
 - Slowly add the CMC to sterile water while vortexing to prevent clumping.
 - Continue to mix until a homogenous suspension is formed. Prepare fresh.
- Option B: Solubilizing Vehicle (for compounds with poor aqueous solubility) A common formulation for oral gavage is a mixture of:
 - 5-10% DMSO

- 30-40% PEG300
- 5% Tween 80
- Remaining volume with sterile saline or water The final DMSO concentration should be kept as low as possible to avoid toxicity.

4. Preparation of Dosing Solution:

- Calculate the total amount of **Androgen receptor-IN-6** and vehicle needed based on the desired dose (e.g., 10-50 mg/kg), the number of animals, and the average body weight. A typical dosing volume for mice is 5-10 mL/kg.
- Accurately weigh the required amount of **Androgen receptor-IN-6** powder.
- In a conical tube, add a small amount of the chosen vehicle to the powder to create a paste.
- Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension or solution.
- If necessary, sonicate the mixture for a few minutes to aid in dissolution or to create a finer suspension.
- Visually inspect the solution/suspension for homogeneity before each administration.

5. Administration Procedure (Oral Gavage):

- Accurately weigh each mouse before dosing to calculate the precise volume to be administered.
- Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
- Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an appropriately sized gavage needle.
- Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Caution: Incorrect

placement can lead to aspiration into the lungs, which can be fatal.

- Slowly dispense the solution.
- Gently remove the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress.

6. Recommended Dosage Range (for initial studies):

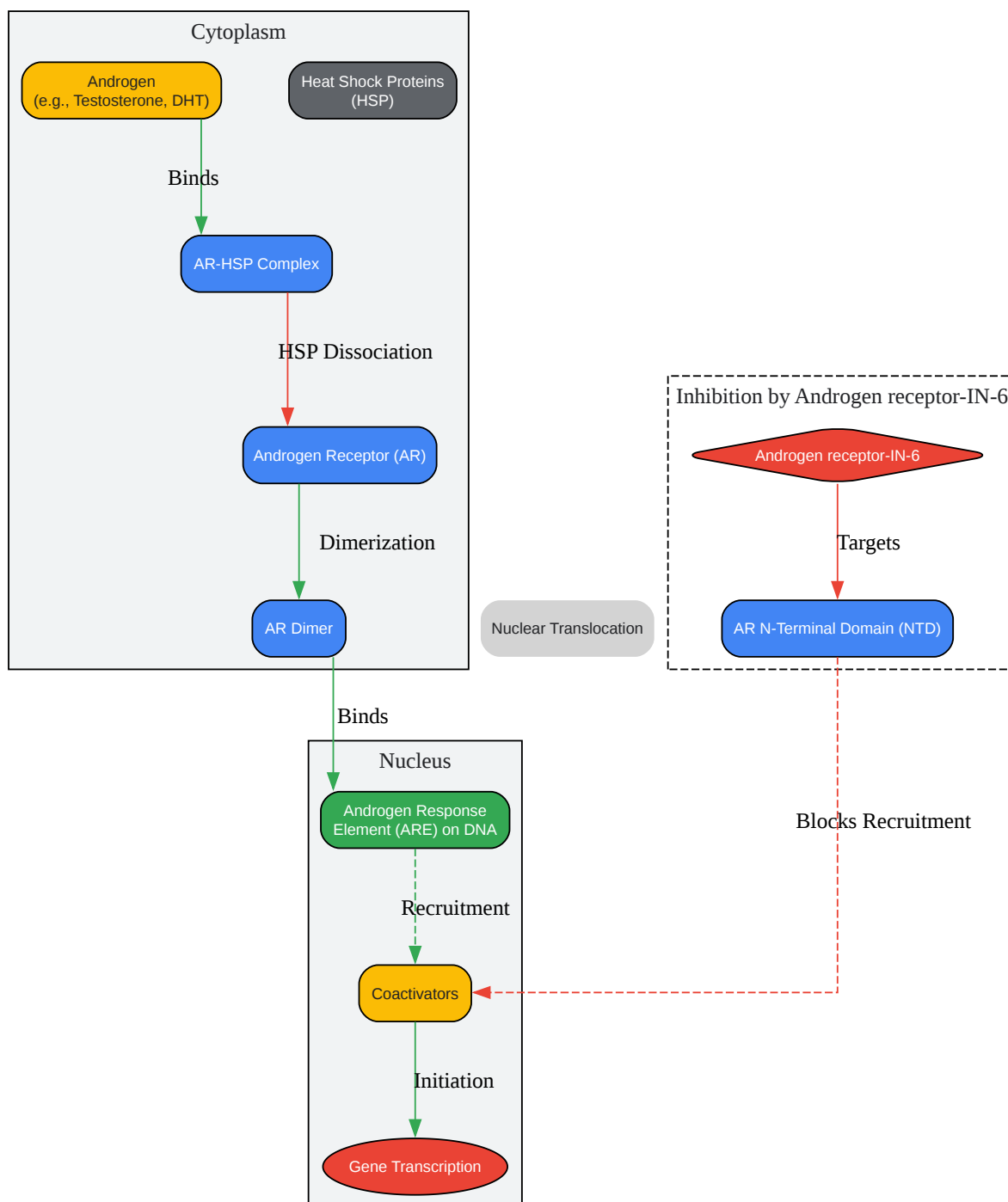
Based on preclinical studies of other oral AR-NTD inhibitors, a starting dose range of 10-50 mg/kg, administered once or twice daily, is recommended for efficacy studies. Dose-response studies should be conducted to determine the optimal dose for the specific mouse model and desired therapeutic effect.

Signaling Pathway and Experimental Workflow

Androgen Receptor N-Terminal Domain (AR-NTD)

Signaling Pathway

Androgen receptor-IN-6 inhibits the function of the AR by targeting its N-terminal domain. The diagram below illustrates the canonical androgen receptor signaling pathway and the point of inhibition by AR-NTD inhibitors.

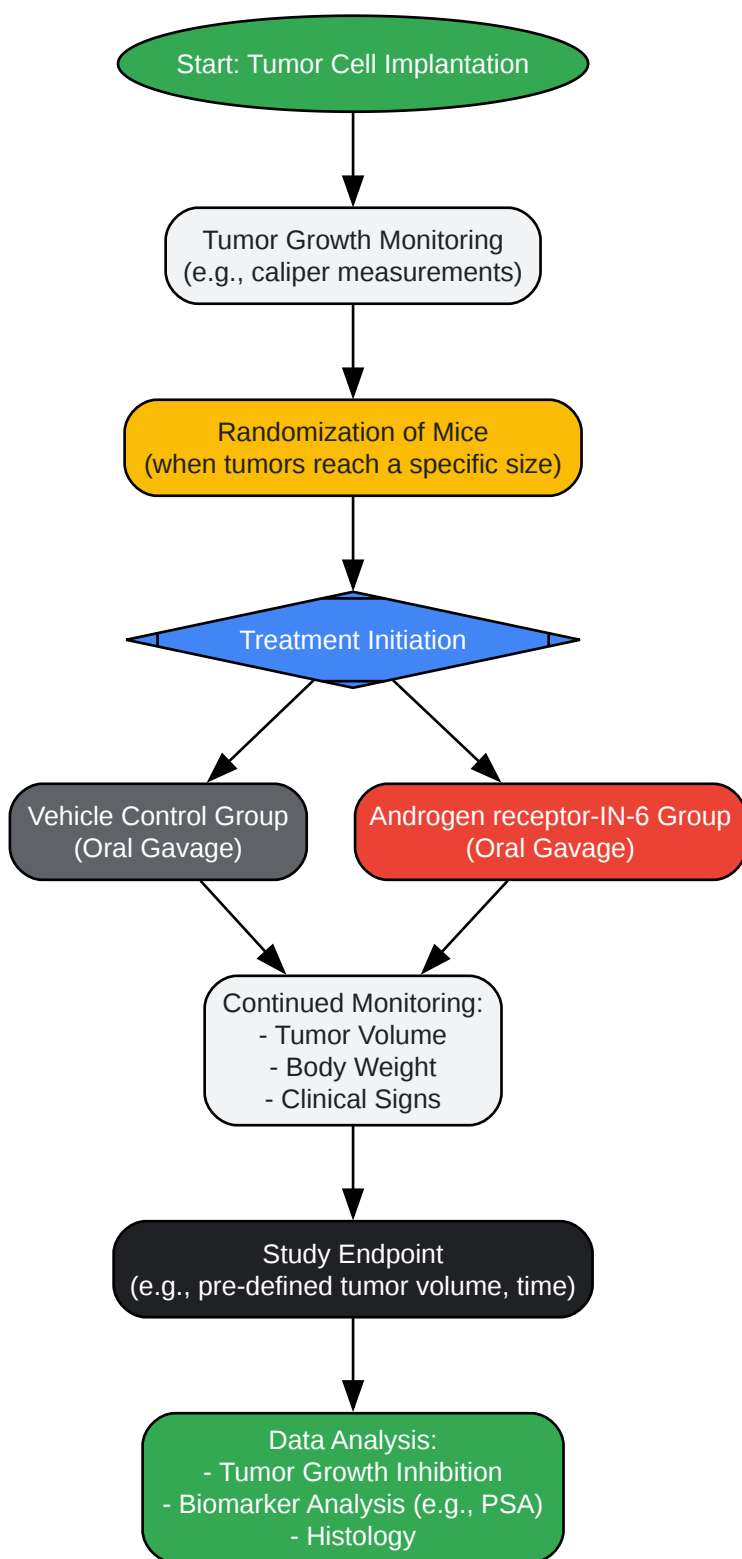


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Caption: Simplified Androgen Receptor (AR) signaling pathway and inhibition by **Androgen receptor-IN-6**.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of **Androgen receptor-IN-6** in a mouse xenograft model of prostate cancer.



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